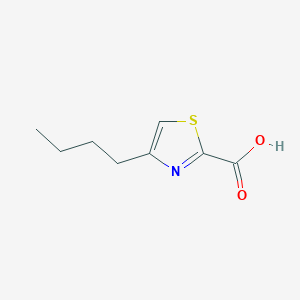

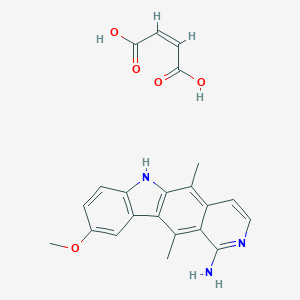

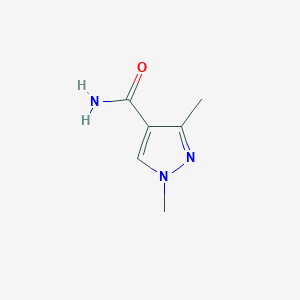

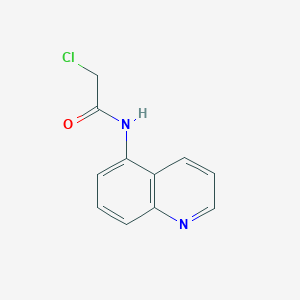

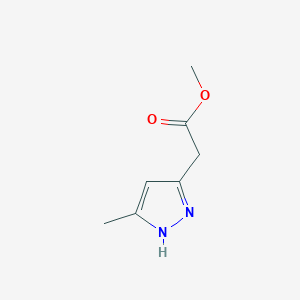

Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrazole derivatives, such as Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate, are of significant interest due to their wide range of chemical and pharmacological properties. These compounds have been studied for their potential applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multicomponent reactions, condensation, or cycloaddition reactions. For instance, Prezent et al. (2016) described the use of Methyl (5-oxopyrazol-3-yl)acetate in building heterocyclic compounds, highlighting the utility of pyrazole derivatives as synthons in heterocyclic chemistry (Prezent et al., 2016).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated through spectroscopic methods and X-ray crystallography. Shen et al. (2012) performed a detailed structural analysis of pyrazole ester derivatives, comparing experimental data with density-functional-theory (DFT) calculations (Shen et al., 2012).

科学的研究の応用

1. Androgen Receptor Antagonists

- Application Summary: This compound is used in the design and synthesis of a series of 2-(5-methyl-1H-pyrazol-1-yl) acetamide derivatives, which are evaluated as androgen receptor antagonists. This is an important strategy in prostate cancer therapy .

- Methods of Application: The compound is synthesized and its biological activities are evaluated using an AR luciferase reporter assay .

- Results: Some compounds in this series showed higher anti-proliferative activity against LNCaP cells than Bicalutamide (IC 50 = 35.0 μM), especially 6g with IC 50 value of 13.6 μM .

2. Herbicide Synthesis

- Application Summary: This compound is used in the synthesis of herbicide candidates through optimization of Quinclorac containing 3-Methyl-1H-pyrazol-5-yl .

- Methods of Application: Twenty-five derivatives were synthesized containing 3-methyl-1H-pyrazol-5-yl by intermediate derivatization methods (IDMs). These compounds were confirmed by melting point (mp), 1 HNMR, 13 CNMR, and HRMS .

- Results: The herbicidal activity assays showed that compounds 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate (8l, EC 50 = 10.53 g/ha) and 10a (EC 50 = 10.37 g/ha) had an excellent inhibition effect on barnyard grass in greenhouse experiment .

3. Fungicide Synthesis

- Application Summary: Pyrazole-containing compounds, similar to “Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate”, are used in the synthesis of fungicides .

- Methods of Application: The compound is synthesized and its biological activities are evaluated using various assays .

- Results: The synthesized compounds showed effective fungicidal activity .

4. Antibacterial Agents

- Application Summary: Pyrazolones, which share a similar structure to “Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate”, are used as antibacterial agents .

- Methods of Application: The compound is synthesized and its biological activities are evaluated using various assays .

- Results: The synthesized compounds showed effective antibacterial activity .

5. Antiviral Agents

- Application Summary: Derivatives of 1, 3-diazole, which share a similar structure to “Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate”, show antiviral activities .

- Methods of Application: The compound is synthesized and its biological activities are evaluated using various assays .

- Results: The synthesized compounds showed effective antiviral activity .

6. Insecticide Synthesis

- Application Summary: Pyrazole-containing compounds, similar to “Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate”, are used in the synthesis of insecticides .

- Methods of Application: The compound is synthesized and its biological activities are evaluated using various assays .

- Results: The synthesized compounds showed effective insecticidal activity .

7. SARS-Corona Virus 3C-like Protease Inhibitors

- Application Summary: Pyrazolones, which share a similar structure to “Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate”, are used as SARS-corona virus 3C-like protease inhibitors .

- Methods of Application: The compound is synthesized and its biological activities are evaluated using various assays .

- Results: The synthesized compounds showed effective inhibitory activity against SARS-corona virus 3C-like protease .

8. Antihelmintic Agents

- Application Summary: Derivatives of 1, 3-diazole, which share a similar structure to “Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate”, show antihelmintic activities .

- Methods of Application: The compound is synthesized and its biological activities are evaluated using various assays .

- Results: The synthesized compounds showed effective antihelmintic activity .

特性

IUPAC Name |

methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-5-3-6(9-8-5)4-7(10)11-2/h3H,4H2,1-2H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZOBTOSWLVLRRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)CC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。